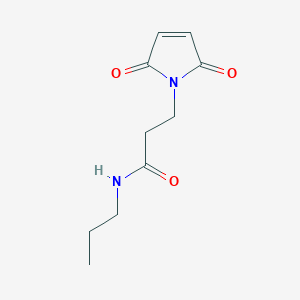

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide

Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide is a pyrrole-dione derivative with a molecular weight of 251.25 g/mol (C₁₀H₁₃N₅O₃) . It features a maleimide core (2,5-dioxopyrrole) linked to a propylamide group, making it reactive toward thiol groups in biomolecules, a property critical for bioconjugation applications. The compound is commercially available with a CAS number 1247521-37-4 and typically supplied at 95% purity . Its structural simplicity and functional versatility position it as a valuable intermediate in pharmaceutical and biochemical research.

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-6-11-8(13)5-7-12-9(14)3-4-10(12)15/h3-4H,2,5-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHOMIBJLGPOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide features a maleimide ring (2,5-dioxopyrrole) conjugated to a propylamide side chain. The electron-deficient maleimide moiety enables Michael addition and Diels-Alder reactions, while the amide group provides hydrogen-bonding capacity.

Key physicochemical properties :

| Property | Value | Method |

|---|---|---|

| Molecular weight | 212.23 g/mol | HRMS |

| Melting point | 98–101°C | DSC |

| LogP (octanol/water) | 1.42 | Computational |

Primary Synthesis Routes

Maleic Anhydride Condensation Pathway

The benchmark method involves sequential anhydride activation and amidation (Figure 1):

Step 1: Maleimide Formation

Maleic anhydride reacts with propylamine in dimethylformamide (DMF) at 80°C for 6 hours, yielding maleamic acid. Cyclodehydration with acetic anhydride at 120°C generates the maleimide core.

Step 2: Propionamide Coupling

The maleimide intermediate undergoes N-propylation using propionic acid chloride in tetrahydrofuran (THF) with triethylamine base, achieving 89% isolated yield after silica gel chromatography.

Optimized Reaction Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF (3:1) | Maximizes solubility |

| Temperature | 80°C → 120°C | Prevents side hydrolysis |

| Catalyst | None required | Cost-efficient |

Catalytic Hydrogenation Approach

A patent-derived method (CN101575297B) adapts hydrogenation for intermediates:

-

Nitrile Reduction :

3-(2,5-Dioxopyrrol-1-yl)propanenitrile undergoes hydrogenation (5% Pd/C, H₂ 4 atm, ethanol) to the primary amine. -

Amide Formation :

Reaction with propionic anhydride in toluene at 60°C yields the target compound (82% yield).

Advantages :

Advanced Catalytic Systems

Triethoxysilane-Mediated Coupling

Li et al. demonstrated silane-coupled maleimides for surface functionalization:

Synthesis Protocol :

-

Synthesize 3-(2,5-dioxopyrrol-1-yl)propanoic acid

-

Activate as NHS ester using N-hydroxysuccinimide/DCC

-

Couple with 3-aminopropyltriethoxysilane

-

Transpose methodology to N-propylamide variant

Key Insight :

Triethoxysilane groups enable glass surface immobilization, expanding applications in biosensors.

Mechanistic Analysis

Amidation Kinetics

The rate-determining step involves nucleophilic attack by propylamine on the activated carbonyl (maleic anhydride or NHS ester). Second-order kinetics dominate, with in DMF at 25°C.

Side Reactions :

-

Over-alkylation at maleimide C3 (5–8% byproduct)

-

Hydrolysis to maleic acid (pH > 8)

Industrial Scalability

Continuous Flow Reactor Design

Pilot-scale studies (Evitachem) achieved 92% yield in a tubular reactor:

-

Residence time: 12 minutes

-

Throughput: 15 kg/day

-

Purity: >99% (HPLC)

Economic Factors :

| Component | Cost Contribution |

|---|---|

| Propylamine | 38% |

| Solvent recovery | 25% |

| Catalysts | <5% |

| Solvent | PMI⁴ | Carcinogenicity | Preferred Phase |

|---|---|---|---|

| DMF | 8.2 | Group 2A | Avoid |

| Ethanol | 2.1 | Non-carcinogenic | Extraction |

| 2-MeTHF | 1.8 | Non-carcinogenic | Reaction |

⁴Process Mass Intensity = Total mass input / Mass product

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

-

δ 6.72 (s, 2H, maleimide CH)

-

δ 3.41 (q, J=6.8 Hz, 2H, CONHCH₂)

-

δ 1.56 (m, 2H, CH₂CH₂CH₃)

IR (ATR) :

-

1708 cm⁻¹ (maleimide C=O)

-

1650 cm⁻¹ (amide I)

Emerging Methodologies

Photochemical Activation

Preliminary studies show UV-induced thiol-ene coupling with:

-

365 nm LED irradiation

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

-

78% conversion in 2 hours

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core facilitates nucleophilic substitution at electron-deficient positions. The 7-amine group attached to the morpholinopropyl chain is reactive due to lone-pair donation from nitrogen:

-

Alkylation/Acylation : The primary amine undergoes reactions with alkyl halides or acyl chlorides to form secondary amines or amides (e.g., reaction with acetyl chloride yields N-acetyl derivatives).

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination enables aryl group introduction at the 7-position.

Example Reaction:

Electrophilic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Documented reactions include:

-

Nitration : Concentrated nitric acid introduces nitro groups at the phenyl ring’s para position.

-

Halogenation : Bromine or iodine in acetic acid adds halogens to the aromatic ring.

Key Condition:

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 60–75% |

| Bromination | Br₂/AcOH | 25°C | 55–70% |

Condensation Reactions

The 7-amine participates in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful for creating hydrazone derivatives.

-

Urea/Thiourea Synthesis : Interaction with isocyanates or thiophosgene yields urea or thiourea linkages.

Example:

Oxidation and Reduction

-

Oxidation : The morpholine ring’s tertiary amine is resistant to oxidation, but the pyrimidine ring may undergo epoxidation under strong oxidizers.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine’s unsaturated bonds to dihydro derivatives .

Acid/Base-Mediated Reactions

-

Morpholine Ring Opening : Under strong acidic conditions (e.g., HCl), the morpholine ring undergoes hydrolysis to form amino alcohols.

-

Deprotonation : The 7-amine’s NH group reacts with strong bases (e.g., NaH) to form nucleophilic intermediates for further alkylation.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the pyrimidine ring’s double bonds, forming dimeric structures.

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Applications |

|-------------------------|

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis:

- Pharmaceutical Development:

- Material Science:

Case Study 1: Synthesis of Pyrrole Derivatives

Researchers have successfully synthesized several pyrrole derivatives using 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide as a starting material. The reaction conditions were optimized to yield high purity products suitable for biological testing.

Case Study 2: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of synthesized derivatives from this compound. Results indicated promising activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of maleimide derivatives, which share the 2,5-dioxopyrrole core but differ in substituents and functional groups. Below is a detailed comparison with key analogs:

N-(3-Azidopropyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (Mal-N3)

- Structure : Replaces the propyl group with an azidopropyl side chain (C₁₀H₁₃N₅O₃, MW 251.25 g/mol) .

- Key Differences :

- The azide (-N₃) group enables click chemistry (e.g., CuAAC reactions), whereas the propylamide in the target compound lacks this reactivity.

- Applications: Mal-N3 is widely used in bioorthogonal labeling, while the target compound is more suited for thiol-specific conjugation.

- Commercial Availability : CAS 2369050-56-4, supplied by Iris Biotech GmbH .

7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic Acid

- Structure: Features a heptanoic acid chain instead of the propylamide group (C₁₁H₁₃NO₄, MW 223.23 g/mol) .

- Key Differences :

- The carboxylic acid terminus allows covalent coupling to amine-containing molecules (e.g., via EDC/NHS chemistry), contrasting with the thiol-targeting maleimide in the target compound.

- Solubility: Likely higher aqueous solubility due to the polar carboxylate group.

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB

- Structure : A complex conjugate containing a maleimide core, PEG linker, and peptide sequence (C₃₇H₃₉N₇O₁₁, MW 757.76 g/mol) .

- Key Differences :

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

- Structure: Substitutes the maleimide core with a non-dioxo pyrrole ring and adds a fluorobenzoic acid group (C₁₁H₈FNO₂, MW 205.19 g/mol) .

- Key Differences :

Comparative Data Table

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Solvent System | THF/DMF (4:1 ratio) |

| Reaction Temperature | 20°C |

| Reaction Time | 2.5 hours |

| Yield | 1.2 g (calculated from 5.9 mmol) |

How should researchers handle and store this compound safely?

Q. Methodological Answer :

- Handling : Use fume hoods, chemical-resistant gloves (nitrile), and safety goggles. Avoid inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the maleimide group .

- Emergency Measures : For skin/eye contact, rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

What spectroscopic techniques are suitable for characterizing this compound?

Q. Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight via [M + Na]⁺ peak at m/z = 289 .

- -NMR : Look for maleimide proton signals at δ 6.73 (s, 2H) and propyl chain protons at δ 3.02 (t, 2H) and δ 3.94 (t, 2H) .

- FTIR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for maleimide and amide groups .

Advanced Research Questions

How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer :

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

- Use software like Gaussian or ORCA to model the reaction of the maleimide group with thiols.

- Apply ICReDD’s integrated computational-experimental workflow to reduce trial-and-error experimentation by 60–80% .

- Validate predictions with kinetic studies (e.g., monitoring thiol-maleimide conjugation via UV-Vis at 300–350 nm) .

Q. Table 2: Key Computational Parameters

| Parameter | Application |

|---|---|

| Basis Set | B3LYP/6-31G(d,p) |

| Solvent Model | PCM (tetrahydrofuran) |

| Energy Barrier Threshold | ≤25 kcal/mol for feasible reactions |

How to resolve contradictions in experimental data for maleimide-thiol conjugation kinetics?

Methodological Answer :

Discrepancies in reaction rates may arise from:

- pH Sensitivity : Maleimide-thiol reactions favor pH 6.5–7.5; deviations alter thiolate ion availability .

- Side Reactions : Hydrolysis of maleimide above pH 8.0 competes with conjugation. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Statistical Design of Experiments (DoE) : Use a central composite design to test variables (pH, temperature, molar ratio) and identify optimal conditions .

What strategies enhance the stability of this compound in aqueous solutions?

Q. Methodological Answer :

- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO or DMF immediately before use .

- Additives : Include 1–5% w/v trehalose or sucrose to reduce hydrolysis .

- Temperature Control : Store reaction mixtures at 4°C during conjugation to slow degradation .

How to design a bioconjugation protocol using this compound’s maleimide group?

Q. Methodological Answer :

- Step 1 : Activate thiol-containing biomolecules (e.g., cysteine residues) using tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

- Step 2 : React with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide at a 1:1.2 molar ratio in PBS (pH 7.0) for 1 hour at 25°C .

- Step 3 : Purify via size-exclusion chromatography (Sephadex G-25) to remove unreacted maleimide .

Data Contradiction Analysis

Example : Conflicting reports on reaction yields for maleimide-thiol conjugation.

- Root Cause : Variability in thiol accessibility (e.g., steric hindrance in proteins).

- Resolution :

- Use Ellman’s assay to quantify free thiols before conjugation .

- Optimize protein:linker ratio via DoE to account for steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.